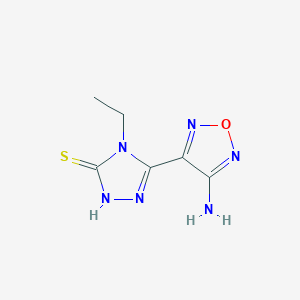

5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H8N6OS and its molecular weight is 212.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family and has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

The molecular formula of the compound is C8H10N6OS, with a molecular weight of 206.26 g/mol . The synthesis typically involves the reaction of 1,2,4-triazole derivatives with oxadiazole precursors under controlled conditions to yield the target compound. Various methods have been reported for its preparation, including multi-step reactions utilizing hydrazine derivatives and sulfur-containing compounds as key reagents .

Antimicrobial Properties

Recent studies have demonstrated that This compound exhibits significant antimicrobial activity. For instance:

- In vitro tests revealed potent antibacterial effects against various strains of bacteria including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL depending on the specific derivative tested .

Anticancer Activity

The compound has also shown promise in anticancer research:

- Mechanism-Based Approaches : It has been observed to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth in preclinical models .

Antioxidant Properties

Studies suggest that the compound possesses antioxidant properties which contribute to its overall therapeutic profile. The presence of sulfur and nitrogen heterocycles in its structure enhances its ability to scavenge free radicals .

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes critical for bacterial survival and cancer cell growth.

- Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways that regulate proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives including This compound , revealing high binding affinities with bacterial enzymes (docking scores around -9.6 kcal/mol). This suggests robust interactions that underpin its antibacterial efficacy .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values suggesting effective inhibition of cell growth at low concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Imidazoles | Heterocyclic | Antifungal |

| Triazoles | Heterocyclic | Antibacterial |

| Oxadiazoles | Heterocyclic | Anticancer |

The unique combination of oxadiazole and triazole moieties in This compound provides it with distinct biological properties not present in simpler structures like imidazoles or standalone triazoles.

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the triazole ring through cyclization reactions involving thiols and various aldehydes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against a range of bacterial strains and fungi. In one study, the synthesized triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, revealing promising results in inhibiting their growth .

Antifungal Properties

The compound has also been evaluated for its antifungal efficacy. Its structural characteristics allow it to interact with fungal cell membranes effectively, leading to cell death. The presence of sulfur in the triazole structure enhances its ability to disrupt cellular processes in fungi .

Applications in Medicinal Chemistry

The applications of this compound extend to drug discovery and development. Its derivatives are being explored as potential leads for new antifungal and antibacterial agents due to their unique mechanisms of action that can overcome resistance seen in conventional antibiotics .

Agrochemical Applications

In agriculture, triazole compounds are utilized as fungicides. The effectiveness of this compound derivatives in controlling plant pathogens has been documented. Their ability to inhibit fungal growth makes them suitable candidates for developing new agrochemicals aimed at protecting crops from diseases caused by fungi .

Case Studies

-

Antimicrobial Screening

A study conducted by Gumrukcuoglu et al. synthesized several derivatives of 4H-triazole and tested their antimicrobial activity using agar diffusion methods. Compounds derived from 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-triazole demonstrated significant inhibition zones against various bacterial and fungal strains . -

Fungal Resistance Management

Research highlighted the potential of triazole compounds in managing fungal resistance in crops. The application of these compounds resulted in reduced disease severity in treated plants compared to untreated controls .

化学反应分析

Coupling of Oxadiazole and Triazole-Thiol

The two heterocycles are linked via nucleophilic substitution or cycloaddition:

-

Mitsunobu Reaction : Coupling ethyl oxadiazole-3-carboxylate with triazole-thiol using triphenylphosphine and DIAD .

-

Mass Spec : Molecular ion peak at m/z 337 (M⁺) confirms the fused structure .

Thiol Group (-SH)

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers (e.g., 11a–c ), confirmed by loss of S-H IR peaks (2744 cm⁻¹ → absent) .

-

Acylation : Forms thioesters with acyl chlorides (e.g., naphthalene-1-carbothioate 6a ), evidenced by new C=O stretches at 1715 cm⁻¹ .

Amino Group (-NH₂)

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to yield imines (4a–c ), characterized by C=N stretches at 1621 cm⁻¹ .

-

Thiazolidinone Synthesis : Reacts with thioglycolic acid to form fused thiazolidinones (5a–c ), confirmed by C=O peaks at 1702–1718 cm⁻¹ .

Stability and Tautomerism

属性

IUPAC Name |

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6OS/c1-2-12-5(8-9-6(12)14)3-4(7)11-13-10-3/h2H2,1H3,(H2,7,11)(H,9,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFFHDMRBYUWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。